Ethyl 4-aminoquinoline-6-carboxylate
CAS No.: 1416440-06-6
Cat. No.: VC2951292
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416440-06-6 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | ethyl 4-aminoquinoline-6-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) |
Standard InChI Key | SDKZZVMTGSJGDB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N |
Introduction
Chemical Structure and Properties
Ethyl 4-aminoquinoline-6-carboxylate (CAS: 1416440-06-6) is characterized by a quinoline core structure with an amino group at position 4 and an ethyl carboxylate group at position 6. The molecular formula of this compound is C₁₂H₁₂N₂O₂, with a calculated molecular weight of 216.23600 g/mol . The structural features include:
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A quinoline heterocyclic system (bicyclic aromatic compound)
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A primary amino group at position 4
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An ethyl carboxylate functional group at position 6
The compound also exists in its hydrochloride salt form (C₁₂H₁₃ClN₂O₂) with a molecular weight of 252.69 g/mol, which may offer advantages in terms of solubility and stability for pharmaceutical applications.
Property | Value | Source |
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Molecular Formula | C₁₂H₁₂N₂O₂ | |
Molecular Weight | 216.23600 g/mol | |
Exact Mass | 216.09000 | |
LogP | 2.57490 | |
Polar Surface Area (PSA) | 65.21000 | |
HS Code | 2933499090 |
The LogP value of 2.57490 suggests moderate lipophilicity, which could contribute to its membrane permeability—an important characteristic for potential pharmaceutical applications .
Synthesis Methods and Strategies
Several synthetic approaches can be employed to prepare Ethyl 4-aminoquinoline-6-carboxylate, drawing from established methodologies for similar 4-aminoquinoline derivatives.
Imidoylative Sonogashira/Cyclization Cascade
One promising synthetic route involves a one-pot, two-stage procedure utilizing an imidoylative Sonogashira coupling followed by acid-mediated cyclization. This approach has been successfully employed for various 4-aminoquinoline derivatives and could be adapted for synthesizing Ethyl 4-aminoquinoline-6-carboxylate .
The general procedure involves:
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Reaction of ortho-bromoaniline with an alkyne and isocyanide in the presence of a palladium catalyst and copper(I) bromide
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Subsequent acid-mediated cyclization to form the quinoline ring
This methodology offers several advantages:
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One-pot synthesis reducing handling and purification steps
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Modular approach allowing various substitution patterns
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Good tolerance for functional groups
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
Another approach utilizes nucleophilic aromatic substitution reactions starting from 4-haloquinolines. This method typically involves:
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Preparation of appropriately substituted 4-chloro or 4-bromoquinoline-6-carboxylate derivatives
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Displacement of the halide with an amine or ammonia under suitable conditions
This approach has been widely used for the synthesis of 4-aminoquinolines using both conventional heating and alternative energy sources such as ultrasound or microwave irradiation .
Synthesis from 2-Aminobenzonitriles
An alternative synthetic strategy involves using 2-aminobenzonitriles with appropriately positioned carboxylate groups as starting materials:
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Condensation reaction with 1,1,1-trichloro-4-ethoxybut-3-enone to form enaminones
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Acid-catalyzed cyclization
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Replacement of trichloromethyl moiety with an ethoxy group using sodium ethoxide
This approach has been demonstrated to yield ethyl 2-carboxylate-4-aminoquinolines with good to excellent yields (60-89%) .
Structural Relatives and Comparisons
Ethyl 4-aminoquinoline-6-carboxylate belongs to a family of structurally related quinoline compounds with varying positions of amino and carboxylate groups. Understanding these structural relatives helps elucidate structure-activity relationships.
Comparison with Structural Isomers
The positioning of functional groups on the quinoline ring significantly influences the compounds' physicochemical properties and biological activities. The 4-amino positioning in particular is critical for antimalarial activity, as it facilitates interaction with heme in the malaria parasite .
Biological Activity and Medicinal Applications
While specific biological activity data for Ethyl 4-aminoquinoline-6-carboxylate is limited, its structural features suggest potential applications based on the known activities of related 4-aminoquinoline compounds.
The presence of the carboxylate group at position 6 in Ethyl 4-aminoquinoline-6-carboxylate might influence both the antimalarial efficacy and resistance profile, potentially offering advantages over unsubstituted 4-aminoquinolines .
Recent Developments and Future Research Directions
Research into 4-aminoquinoline derivatives continues to evolve, with several promising directions relevant to Ethyl 4-aminoquinoline-6-carboxylate.
Hybrid Molecules and Combination Approaches
Recent studies have explored the development of hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores:
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4-Aminoquinoline-pyrimidine hybrids have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum
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Integration of 4-aminoquinolines with isatin groups has yielded compounds with dual mechanisms of action (heme binding and enzyme inhibition)
These approaches suggest that Ethyl 4-aminoquinoline-6-carboxylate could serve as a valuable building block for developing hybrid molecules with enhanced antimalarial efficacy.
Synthetic Methodology Advancements
Ongoing research into synthetic methodologies for 4-aminoquinolines offers opportunities for more efficient preparation of Ethyl 4-aminoquinoline-6-carboxylate:
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Development of modular, three-component synthetic approaches
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Application of green chemistry principles using alternative energy sources
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Catalytic methods requiring lower metal loadings and milder conditions
These advancements promise more sustainable and cost-effective routes to these valuable compounds.
Expanded Medicinal Applications
Beyond antimalarial applications, compounds structurally related to Ethyl 4-aminoquinoline-6-carboxylate have shown potential in other therapeutic areas:
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